Product packaging for Methallyl acrylate(Cat. No.:CAS No. 818-67-7)

Methallyl acrylate

Cat. No.: B1604885
CAS No.: 818-67-7
M. Wt: 126.15 g/mol
InChI Key: HVVPYFQMCGANJX-UHFFFAOYSA-N
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Description

Methallyl acrylate (IUPAC: 2-methylallyl acrylate) is an unsaturated ester monomer with the molecular formula $ \text{C}7\text{H}{10}\text{O}2 $. It contains both an acrylate group ($ \text{CH}2=\text{CHCOO} $) and a methallyl group ($ \text{CH}2=\text{C(CH}3)\text{-} $), enabling dual reactivity in polymerization and crosslinking reactions. Its structure facilitates applications in resins, coatings, and adhesives, where it enhances thermal stability and mechanical properties .

Key properties:

  • Reactivity: Participates in free-radical polymerization and copolymerization with vinyl, acrylate, and methacrylate monomers.
  • Applications: Used in antifouling paints, crosslinked acrylic resins, and specialty polymers requiring high adhesion and chemical resistance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1604885 Methallyl acrylate CAS No. 818-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-enyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-7(8)9-5-6(2)3/h4H,1-2,5H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVPYFQMCGANJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282087
Record name METHALLYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-67-7
Record name NSC24155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHALLYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Differences

Methallyl acrylate is compared to structurally related monomers:

Compound Structure Key Functional Groups Reactivity Profile Primary Applications
This compound $ \text{CH}2=\text{C(CH}3)\text{OCOCH}2\text{CH}2 $ Acrylate, methallyl High crosslink density, thermal stability Coatings, resins, adhesives
Allyl acrylate $ \text{CH}2=\text{CHCH}2\text{OCOCH}2\text{CH}2 $ Acrylate, allyl Moderate reactivity, lower thermal resistance Flexible polymers, elastomers
Glycidyl methacrylate $ \text{CH}2=\text{C(CH}3)\text{OCOCH}2\text{CH}2\text{O} $ Methacrylate, epoxide Epoxide ring-opening, UV curability Epoxy resins, dental materials
Methyl acrylate $ \text{CH}2=\text{CHCOOCH}3 $ Acrylate, methyl ester High volatility, rapid polymerization Emulsion polymers, textiles

Key Differences :

  • Methallyl vs. Allyl Groups : Methallyl’s methyl substituent ($ \text{CH}_3 $) increases steric hindrance and thermal stability compared to allyl acrylate .
  • Epoxide Functionality : Glycidyl methacrylate’s epoxide group enables covalent bonding with amines or acids, unlike this compound’s acrylate-methallyl system .

Polymerization and Copolymerization Behavior

  • This compound forms copolymers with styrene, vinyl chloride, and unsaturated polyesters, imparting rigidity and chemical resistance. Its methallyl group enhances crosslinking efficiency in thermosetting resins .
  • Allyl acrylate copolymerizes with drying oils and maleic anhydride but requires higher initiator concentrations due to slower reaction kinetics .
  • Glycidyl methacrylate is preferred in UV-curable systems due to its epoxide group, which reacts with photoinitiators for rapid curing .

Industrial and Research Significance

  • This compound is critical in high-performance coatings for marine and aerospace industries, where its resistance to hydrolysis and UV degradation is valued .
  • Glycidyl methacrylate dominates in biomedical applications (e.g., drug delivery systems) due to its biocompatibility and functionalizability .
  • Allyl acrylate remains niche in flexible packaging but is being phased out in favor of methallyl derivatives for improved durability .

Data Tables

Table 1: Polymer Indexing Codes (Derwent World Patents Index)

Compound Polymer Code
This compound R24006
Allyl methacrylate R00637
Glycidyl methacrylate R00800
Methyl acrylate Not listed

Source:

Table 2: Thermal Stability Comparison

Compound Decomposition Temperature (°C)
This compound 220–250 (estimated)
Allyl acrylate 180–200
Glycidyl methacrylate 200–220

Inferred from polymerization studies in

Preparation Methods

Detailed Preparation Methods Analysis

Transesterification Method

This method involves reacting an ester of methacrylic acid (such as methyl methacrylate or ethyl methacrylate) with allyl alcohol to produce methallyl acrylate and an alcohol by-product (methanol or ethanol).

Catalysts and Conditions
  • Catalysts: Zirconium acetoacetate has been identified as a highly effective catalyst for this transesterification, providing high purity and selectivity for this compound without the need for nitrogen-containing polymerization inhibitors, which can complicate purification and reduce product quality.
  • Reaction Time: Typically ranges from 1 to 24 hours, with an optimal window of 6 to 9 hours for batch processes; continuous processes have residence times of 0.5 to 24 hours, preferably 2 to 3 hours.
  • Temperature: Heating the reaction mixture to boiling is common to facilitate azeotropic removal of the by-product alcohol and water, which helps drive the reaction forward.
  • Purification: Removal of methanol or ethanol by distillation as azeotropes with methacrylic acid esters is essential to achieve high purity.
Advantages
  • High yield and selectivity (up to ~98%).
  • Low energy consumption.
  • Avoidance of nitrogen-containing polymerization inhibitors.
  • Production of this compound with very low residual allyl alcohol and water content (preferably below 1-2% by weight).
Reaction Scheme Summary
Reactants Catalyst Conditions Products Notes
Allyl alcohol + methyl methacrylate Zirconium acetoacetate Heating to boiling, 6-9 h This compound + methanol Azeotropic removal of methanol and water improves yield and purity

Reference: Patent TW200918499A

Direct Esterification Using Methacryloyl Chloride

An alternative approach involves reacting allyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine (Et3N) or Hünig base.

Reaction Features
  • Solvents: Dry diethyl ether or dichloromethane (DCM) are commonly used, with diethyl ether providing higher yields (up to 89%) compared to DCM (around 56-72%).
  • Reaction Time: Typically 6 to 10 hours at room temperature.
  • Purification: Column chromatography is often required to isolate the pure this compound.
  • Yield: Moderate to high, depending on solvent and purification method.
Continuous Flow Adaptations
  • Continuous flow methods have been developed to improve scalability and reaction speed.
  • Ultrasonic irradiation can prevent reactor blockage by insoluble by-products like trimethylamine hydrochloride.
  • High concentration reactions (up to 2.0 M) can achieve yields as high as 97% within one minute.
Advantages and Limitations
  • Rapid reaction times in continuous flow.
  • Requires careful handling of corrosive and toxic methacryloyl chloride.
  • Necessitates base to neutralize HCl by-product.
  • Purification can be labor-intensive.

Reference: Review on monoterpene (meth)acrylates synthesis and polymerization

Alternative Esterification Using Coupling Agents

To avoid toxic acyl chlorides, coupling agents like propyl phosphonic anhydride (T3P®) have been employed for esterification of methacrylic acid with allyl alcohol derivatives.

  • This method can improve yields and reduce hazardous reagents.
  • Typically used in bio-based acrylate syntheses but applicable to this compound analogs.
  • Reaction conditions are milder and more environmentally friendly.

Reference: Review on bio-based acrylates synthesis

Comparative Data Table of Preparation Methods

Preparation Method Catalyst/Agent Solvent Reaction Time Yield (%) Purification Method Notes
Transesterification (ester + allyl alcohol) Zirconium acetoacetate None (neat or azeotrope distillation) 6-9 hours (batch) ~98 Distillation (azeotrope removal) High purity, low energy, no inhibitors
Direct esterification (methacryloyl chloride + allyl alcohol) Triethylamine base Diethyl ether / DCM 6-10 hours 56-89 Column chromatography Requires base, toxic reagents, moderate yield
Continuous flow esterification Triethylamine + ultrasonic DCM ~1 minute Up to 97 Distillation/flow purification Fast, scalable, prevents blockage
Esterification with coupling agent (T3P®) Propyl phosphonic anhydride (T3P®) Various Variable Up to 98 Distillation/filtration Avoids acyl chlorides, greener method

Research Findings and Notes

  • The transesterification method catalyzed by zirconium acetoacetate is notable for producing this compound with extremely high purity and selectivity while minimizing side reactions such as Michael addition.
  • Avoidance of nitrogen-containing polymerization inhibitors in this method reduces contamination and simplifies downstream processing.
  • Direct esterification with methacryloyl chloride remains a widely used laboratory method, especially for small-scale synthesis, but involves handling hazardous reagents and often requires chromatographic purification.
  • Continuous flow technology combined with ultrasonic irradiation presents a promising advance for industrial-scale production with rapid reaction times and high yields.
  • Alternative coupling agents like T3P® offer environmentally friendlier routes, though their application specifically to this compound requires further exploration.
  • Removal of water and alcohol by-products via azeotropic distillation is critical in all methods to drive the reaction equilibrium towards product formation and to ensure product purity.

Q & A

Q. What are the optimal synthetic routes for Methallyl acrylate, and how can purity be ensured during synthesis?

this compound is typically synthesized via esterification of methallyl alcohol with acrylic acid, catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key considerations include:

  • Catalyst selection : Acid catalysts require neutralization post-reaction to prevent polymerization, while enzymatic methods offer milder conditions but higher costs .
  • Purification : Distillation under reduced pressure (to avoid thermal degradation) and inhibitor addition (e.g., hydroquinone) are critical to prevent premature polymerization .
  • Purity validation : Gas chromatography (GC) with flame ionization detection (FID) or NMR spectroscopy (e.g., monitoring vinyl proton signals at δ 5.8–6.4 ppm) ensures absence of residual monomers or side products .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Spectroscopic methods :
  • FTIR : Peaks at ~1630 cm⁻¹ (C=C stretch), ~1720 cm⁻¹ (ester C=O), and ~1180 cm⁻¹ (C-O) confirm structural integrity .
  • NMR : ¹H NMR reveals methallyl group protons (δ 1.7–2.1 ppm for CH₃, δ 4.9–5.4 ppm for vinylidene CH₂) .
    • Chromatography : HPLC with UV detection (λ = 210 nm) quantifies monomer concentration, while GC-MS identifies volatile impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Storage : Store in amber glass containers at ≤4°C, away from oxidizers (e.g., peroxides), strong acids/bases, and amines to prevent explosive reactions .
  • Exposure mitigation : Use explosion-proof ventilation, static-free tools, and impermeable gloves (nitrile or neoprene). Emergency showers/eye wash stations must be accessible .
  • Waste management : Polymerize residual monomer with radical initiators (e.g., AIBN) before disposal to reduce environmental release .

Advanced Research Questions

Q. How can polymerization kinetics of this compound be systematically studied to optimize copolymer architectures?

  • Controlled radical polymerization (CRP) : Use atom transfer radical polymerization (ATRP) with CuBr/PMDETA catalysts to achieve narrow polydispersity (Đ < 1.3). Monitor conversion via ¹H NMR by tracking vinyl signal decay .
  • Kinetic modeling : Apply the Mayo-Lewis equation to predict copolymer composition with comonomers (e.g., styrene). Reactivity ratios (r₁, r₂) derived from Fineman-Ross plots reveal monomer incorporation trends .

Q. What computational strategies can predict this compound’s physicochemical properties for material design?

  • QSPR models : Use D-optimal design to select training sets of acrylate/methacrylate polymers. Parameters like molar volume, dipole moment, and Hansen solubility parameters correlate with glass transition temperature (Tg) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate electron density distribution, aiding in predicting reactivity in Michael addition or crosslinking reactions .

Q. How should researchers address contradictions in reported reactivity or toxicity data for this compound?

  • Data reconciliation : Compare experimental conditions (e.g., inhibitor presence, oxygen levels) that may alter reactivity. For toxicity studies, validate cell lines/exposure durations (e.g., LD50 discrepancies in rodent vs. in vitro models) .
  • Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies. Prioritize data from peer-reviewed journals with detailed method sections .

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